6-Hydroxy Chlorzoxazone-13C6
Overview
Description
6-Hydroxy Chlorzoxazone-13C6, also known as 5-Chloro-6-hydroxy-2 (3H)-benzoxazolone-13C6, is a main labeled metabolite of chlorzoxazone . It is formed by the actions of cytochrome P450IIE1 . The molecular weight is 191.52 and the molecular formula is (13C)6CH4lNO3 .
Synthesis Analysis
The synthesis of this compound involves the 6-hydroxylation of the benzo ring of chlorzoxazone, producing 6-hydroxy chlorzoxazone (6-OH-CZX) to the extent of 74%-90% of the dose . This is subsequently glucuronidated and eliminated renally .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (13C)6CH4lNO3 . This indicates that it contains 6 atoms of Carbon-13, 4 atoms of Hydrogen, 1 atom each of Iodine and Nitrogen, and 3 atoms of Oxygen.Chemical Reactions Analysis
This compound is a metabolite of chlorzoxazone, formed by the actions of cytochrome P450IIE1 . This suggests that it is involved in the metabolic pathways of chlorzoxazone.Scientific Research Applications
Cytochrome P450 Enzymes : 6-Hydroxy Chlorzoxazone is notably used as a probe to study the activity of human liver cytochrome P-450IIE1. This application is significant for understanding the in vivo expression of the enzyme and its implications in toxicity and carcinogenicity of solvents (Peter et al., 1991).
Dose-Dependent Pharmacokinetics : Research indicates dose dependency in the pharmacokinetics of Chlorzoxazone, with a 750 mg dose showing saturated 6-hydroxylation. This highlights the need for considering dose-dependent measures in vivo for cytochrome P450 2E1 activity (Frye et al., 1998).
Marker for Hepatic P4502E1 Content : The measurement of plasma 6-OH-CZX after a CZX challenge can be used as a marker for hepatic P4502E1 content, distinguishing between recently drinking alcoholics and nondrinking subjects (Mishin et al., 1998).
Improved Synthesis Method : A study developed an improved procedure for synthesizing 6-hydroxychlorzoxazone from [13 C6]benzene, yielding a more efficient synthesis process (Jian et al., 2006).
Robust in Vivo Probe of CYP2E1 Activity : Chlorzoxazone has been characterized as a robust in vivo probe of CYP2E1 activity in humans, influenced by factors like body weight, enzyme genotype, blood sampling time, and recent ethanol intake (Ernstgård et al., 2004).
Caution in In-Vivo Evaluation : It's suggested that Chlorzoxazone should be used cautiously as an in-vivo tool for evaluating P450 2E1 due to the involvement of both P450 1A1 and 2E1 enzymes in its metabolism (Carrière et al., 1993).
Mechanism of Action
The mechanism of action of chlorzoxazone, the parent compound of 6-Hydroxy Chlorzoxazone-13C6, is thought to act on GABA A and GABA B receptors and voltage-gated calcium channels to a degree . Chlorzoxazone also inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions .
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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